Cas no 935-92-2 (2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione)

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione structure
935-92-2 structure
Product Name:2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
CAS-Nr.:935-92-2
MF:C9H10O2
MW:150.174502849579
MDL:MFCD00045537
CID:83227
PubChem ID:70291
Update Time:2025-06-12

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,3,5-trimethyl-p-benzoquinone
    • 2,3,5-Trimethylquinone
    • 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
    • TRIMETHYLQUINONE
    • 2,3,5-Trimethyl-1,4-benzoquinone
    • 2,3,5-trimethylbenzo-1,4-quinone
    • 2,3,6-trimethyl-1,4-benzoquinone
    • 2,3,6-trimethyl-p-benzoquinone
    • Cumoquinone
    • p-Pseudocumoquinone
    • Pseudocumoquinone
    • Trimethyl-1,4-benzoquinone
    • Trimethylbenzoquinone
    • Trimethyl-p-benzoquinone
    • Trimethyl-p-quinone
    • 2,3,5-trimethyl-2,5-cyclohexadien-1,4-dione
    • 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
    • 2,3,5-Trimethylbenzoquinone
    • 2,3,6-Trimethylbenzoquinone
    • Trimethylchinon [German]
    • 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione (ACI)
    • Benzoquinone, trimethyl- (6CI)
    • p-Benzoquinone, 2,3,5-trimethyl- (8CI)
    • p-Benzoquinone, trimethyl- (5CI)
    • 1,4-Cyclohexanedione, 2,3,5-trimethyl-
    • NSC 93919
    • ψ-Cumoquinone
    • EN300-159713
    • F16508
    • 2,5-Trimethyl-1,4-benzoquinone
    • DB-057413
    • CHEMBL423039
    • AKOS000493633
    • W-109103
    • 2,3,5-Trimethyl-[1,4]benzoquinone
    • p-Benzoquinone, 2,3,5-trimethyl-
    • 2,5-Trimethylquinone
    • Trimethylchinon
    • 2,4-dione, 2,3,5-trimethyl-
    • NSC-93919
    • BBL100342
    • InChI=1/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H
    • 2,5-Cyclohexadien-1,4-dione, 2,3,5-trimethyl-
    • UNII-O26GU14U9E
    • Benzoquinone, trimethyl-
    • F3145-3278
    • Z57265388
    • 2,6-Trimethyl-p-benzoquinone
    • O26GU14U9E
    • Pseudocomoquinone
    • Q27285228
    • .psi.-Cumoquinone
    • NSC93919
    • 2,6-Trimethylbenzoquinone
    • 2,5-Trimethyl-p-benzoquinone
    • p-Benzoquinone,3,5-trimethyl-
    • DS-3256
    • 2,5-Trimethylbenzoquinone
    • T3768
    • EINECS 213-309-2
    • SCHEMBL22805
    • CS-0153133
    • 935-92-2
    • 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione
    • STK040623
    • NS00039575
    • DTXSID5061320
    • MFCD00045537
    • SY115471
    • MDL: MFCD00045537
    • Inchi: 1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3
    • InChI-Schlüssel: QIXDHVDGPXBRRD-UHFFFAOYSA-N
    • Lächelt: O=C1C(C)=C(C)C(=O)C(C)=C1

Berechnete Eigenschaften

  • Genaue Masse: 150.06800
  • Monoisotopenmasse: 150.06808
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 293
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topologische Polaroberfläche: 34.1
  • Oberflächenladung: 0
  • Tautomerzahl: 18

Experimentelle Eigenschaften

  • Dichte: 0.9820 (rough estimate)
  • Schmelzpunkt: No data available
  • Siedepunkt: 215°C(lit.)
  • Flammpunkt: 77.3±17.4 °C
  • Brechungsindex: 1.5470 (estimate)
  • PSA: 34.14000
  • LogP: 1.42090
  • λ max: 255(MeOH)(lit.)
  • Dampfdruck: 0.1±0.4 mmHg at 25°C

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Sicherheitsinformationen

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Zolldaten

  • HS-CODE:2914690090
  • Zolldaten:

    China Zollkodex:

    2914690090

    Übersicht:

    2914690090 Andere Quinone. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Zusammenfassung:

    2914690090 andere Chinone. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T864466-5g
2,3,5-trimethyl-2,5-cyclohexadien-1,4-dione
935-92-2 98%
5g
¥210.00 2022-09-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T86030-5g
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935-92-2 97%
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¥80.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T86030-100g
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione
935-92-2 97%
100g
¥1207.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T86030-25g
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione
935-92-2 97%
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¥302.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T86030-1g
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¥25.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3768-1G
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935-92-2 98.0%(GC)
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1375CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GF386-25g
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935-92-2 97%
25g
774CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GF386-5g
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
935-92-2 97%
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192.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GF386-1g
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
935-92-2 97%
1g
62.0CNY 2021-07-13
TRC
T207361-100mg
Trimethylquinone
935-92-2
100mg
$ 50.00 2022-06-02

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2951861-94-0 Solvents: Acetonitrile ;  5 h, 5 atm, 40 °C
Referenz
Preparation of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2876909-00-9 Solvents: Dichloromethane-d2 ;  -196 °C; 20 min, -20 °C
Referenz
A Copper Cage-Complex as Mimic of the pMMO CuC Site
Bete, Sarah C.; May, Leander K.; Woite, Philipp; Roemelt, Michael; Otte, Matthias, Angewandte Chemie, 2022, 61(35),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, μ-hydroxy(octadeca-μ-oxodecaoxodecatungstate)pe… Solvents: Acetonitrile ,  Water ;  15 min, 60 °C
Referenz
H2O2-based selective oxidations by divanadium-substituted polyoxotungstate supported on nitrogen-doped carbon nanomaterials
Evtushok, Vasiliy Yu. ; Podyacheva, Olga Yu.; Suboch, Arina N.; Maksimchuk, Nataliya V. ; Stonkus, Olga A. ; et al, Catalysis Today, 2020, 354, 196-203

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Zirconium dioxide ,  Copper ;  30 min, rt
Referenz
Cu2+-containing composites based on zirconia and powdered cellulose: effect of surface charge on their complexation and catalytic properties
Kovaleva, E. G.; Molochnikov, L. S.; Parshina, E. V.; Shishmakov, A. B.; Mikushina, Yu. V.; et al, Khimicheskaya Fizika, 2014, 33(6), 27-36

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cryptomelane (K(Mn8O16)) Solvents: Acetonitrile ;  4 h, 80 °C
Referenz
Microwave-Assisted Synthesis of Manganese Oxide Octahedral Molecular Sieve (OMS-2) Nanomaterials under Continuous Flow Conditions
Opembe, Naftali N.; King'ondu, Cecil K.; Espinal, Anais E.; Chen, Chun-Hu; Nyutu, Edward K.; et al, Journal of Physical Chemistry C, 2010, 114(34), 14417-14426

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Titanocene dichloride ,  Titanium ,  Silica Solvents: Acetonitrile ;  30 min, 80 °C
Referenz
Highly Selective Oxidation of Alkylphenols to Benzoquinones with Hydrogen Peroxide over Silica-Supported Titanium Catalysts: Titanium Cluster Site versus Titanium Single Site
Kholdeeva, Oxana A.; Ivanchikova, Irina D.; Guidotti, Matteo; Pirovano, Claudio; Ravasio, Nicoletta; et al, Advanced Synthesis & Catalysis, 2009, 351, 1877-1889

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol
Referenz
Oxidation of phenolic compounds with organohypervalent iodine reagents
Moriarty, Robert M.; Prakash, Om, Organic Reactions (Hoboken, 2001, 57,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol
Referenz
Phenolic oxidations with phenyliodonium diacetate
Pelter, Andrew; Elgendy, Said M. A., Journal of the Chemical Society, 1993, (16), 1891-6

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol
Referenz
Phenolic oxidation with (diacetoxyiodo)benzene
Pelter, Andrew; Elgendy, Said, Tetrahedron Letters, 1988, 29(6), 677-80

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Ruthenium(2+), bis(2,2′-bipyridine-κN1,κN1′)oxo(pyridine)- Solvents: Acetonitrile-d3
Referenz
Multiple electron oxidation of phenols by an oxo complex of ruthenium(IV)
Seok, Won K.; Meyer, Thomas J., Journal of the American Chemical Society, 1988, 110(22), 7358-67

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid
Referenz
A convenient synthesis of alkyl-substituted p-benzoquinones from phenols by a hydrogen peroxide/heteropoly acid system
Shimizu, Masao; Orita, Hideo; Hayakawa, Takashi; Takehira, Katsuomi, Tetrahedron Letters, 1989, 30(4), 471-4

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Water Solvents: Methanol ,  Acetonitrile ;  0 °C
Referenz
Direct Anodic Conversion of 4-Hydroxybenzaldehydes into Benzoquinones
Sprang, Fiona; Klein, Jana; Waldvogel, Siegfried R., ACS Sustainable Chemistry & Engineering, 2023, 11(20), 7755-7764

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Iron Solvents: Acetonitrile ;  5 h, 50 °C
Referenz
Preparation of 2,3,5-trimethyl-1,4-benzoquinone by oxygen oxidation
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate (polystyrene supported) Solvents: Methanol ;  2 - 4 h, rt
Referenz
Poly[4-(diacetoxyiodo)styrene]
Taylor, Richard J. K.; Addie, Matthew S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-4

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Titanium Solvents: Acetonitrile ;  10 min, 80 °C
Referenz
Environmentally Benign Oxidation of Alkylphenols to p-Benzoquinones: A Comparative Study of Various Ti-Containing Catalysts
Kholdeeva, Oxana A.; Ivanchikova, Irina D.; Maksimchuk, Nataliya V.; Mel'gunov, Maxim S.; Chang, Jong-San; et al, Topics in Catalysis, 2014, 57(17-20), 1377-1384

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: 1-Hexanol ,  Water ;  20 min, 60 °C
Referenz
Trimethyl-1,4-benzoquinone synthesis via 2,3,6-trimethylphenol catalytic oxidation by oxygen in the presence of non-Keggin-type Mo-V-phosphoric heteropoly acid solutions
Rodikova, Yulia Anatolievna; Zhizhina, Elena Georgievna, Journal of Chemistry and Chemical Engineering, 2013, 7(9), 808-820

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Ferrous sulfate Solvents: Water ;  3 h, 45 °C
Referenz
An efficient catalytic oxidation of o-methylphenols with the Fenton's reagent
Li, Y.; Zhang, P.; Wu, M.; Liu, W.; Yi, Zh.; et al, Oxidation Communications, 2008, 31(3), 672-676

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate Catalysts: Sodium (SP-4-1)-[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-κN29,κN30,κ… Solvents: Methanol ,  Water ;  5 min, rt
Referenz
Oxidation of 2,3,6-trimethylphenol with potassium peroxymonosulfate catalyzed by iron and cobalt phthalocyanine tetrasulfonates in a methanol-water mixture
Cimen, Yasemin; Tuerk, Hayrettin, Applied Catalysis, 2008, 340(1), 52-58

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Iodine, bis(acetato-κO)[4-[(methylamino)carbonyl]phenyl]- (polystyrene-supported) Solvents: Methanol
Referenz
Development of new and efficient polymer-supported hypervalent iodine reagents
Ficht, S.; Mulbaier, M.; Giannis, A., Tetrahedron, 2001, 57(23), 4863-4866

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Nitrogen dioxide Solvents: Dichloromethane
Referenz
Convenient preparation of quinones via the catalytic autoxidation of hydroquinones with nitrogen oxides
Rathore, Rajendra; Bosch, Eric; Kochi, Jay K., Tetrahedron Letters, 1994, 35(9), 1335-8

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Raw materials

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Preparation Products

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Lieferanten

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